molecular formula C14H21Cl2N3O3 B1398221 Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride CAS No. 1216473-32-3

Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride

Cat. No.: B1398221
CAS No.: 1216473-32-3
M. Wt: 350.2 g/mol
InChI Key: LVROPQSCQXPFCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

“Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride” contains a total of 40 bonds; 21 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 ester .

Scientific Research Applications

DNA Minor Groove Binding and Hoechst Analogues

DNA Minor Groove Binder Hoechst 33258 and its Analogues a Review

: Hoechst 33258 is a well-known minor groove binder to B-DNA, specific for AT-rich sequences, with derivatives including N-methyl piperazine groups. These compounds are widely used in cell biology for DNA staining, flow cytometry, and as a base for designing drugs like radioprotectors and topoisomerase inhibitors, highlighting their importance in both diagnostic and therapeutic research applications (Issar & Kakkar, 2013).

Anti-mycobacterial Activity

An Appraisal of Anti-mycobacterial Activity with Structure-Activity Relationship of Piperazine and its Analogues : This review emphasizes the significance of piperazine as a core structure in drugs against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. It covers the design, rationale, and structure-activity relationship (SAR) of potent anti-TB molecules based on piperazine, demonstrating its critical role in developing new anti-mycobacterial agents (Girase et al., 2020).

Neuropharmacological Applications

Lurasidone Efficacy and Safety in the Treatment of Psychotic and Mood Disorders

: Lurasidone, a benzisothiazole antipsychotic with a piperazine-derived structure, showcases a distinctive pharmacodynamic profile. Its efficacy in schizophrenia and bipolar depression highlights the therapeutic potential of piperazine analogs in treating mood and psychotic disorders, with a particular emphasis on its safety profile regarding metabolic and cardiac abnormalities (Pompili et al., 2018).

Drug Metabolism and Reactive Intermediates

LC-MS/MS Reveals the Formation of Reactive Ortho-quinone and Iminium Intermediates in Saracatinib Metabolism : The study of saracatinib, a dual kinase inhibitor with a N-methyl piperazine group, reveals insights into drug metabolism, identifying reactive intermediates that contribute to understanding drug safety and efficacy. This research underscores the importance of studying drug metabolism pathways for compounds containing piperazine structures (Attwa et al., 2018).

Properties

IUPAC Name

methyl 4-[(2-piperazin-1-ylacetyl)amino]benzoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3.2ClH/c1-20-14(19)11-2-4-12(5-3-11)16-13(18)10-17-8-6-15-7-9-17;;/h2-5,15H,6-10H2,1H3,(H,16,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVROPQSCQXPFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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